rac N-(Acetyl-d3) Ephedrine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

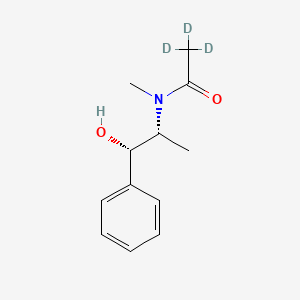

rac N-(Acetyl-d3) Ephedrine: is a labeled acetylated derivative of the alpha and beta-adrenergic agonist ephedrine. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties and structure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac N-(Acetyl-d3) Ephedrine involves the acetylation of ephedrine with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions: rac N-(Acetyl-d3) Ephedrine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

rac N-(Acetyl-d3) Ephedrine is widely used in scientific research, including:

Chemistry: Used as a reference standard for analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace the metabolic pathways of ephedrine and its derivatives.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ephedrine.

Industry: Utilized in the development of new drugs and therapeutic agents

作用機序

rac N-(Acetyl-d3) Ephedrine exerts its effects by acting as an alpha and beta-adrenergic agonist. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased activity at adrenergic receptors. This results in various physiological effects such as increased heart rate, bronchodilation, and vasoconstriction .

類似化合物との比較

Ephedrine: The parent compound of rac N-(Acetyl-d3) Ephedrine, used as a bronchodilator and stimulant.

Pseudoephedrine: A stereoisomer of ephedrine, commonly used as a decongestant.

Methamphetamine: A derivative of ephedrine with potent central nervous system stimulant effects.

生物活性

rac N-(Acetyl-d3) Ephedrine is a deuterated derivative of ephedrine, a well-known sympathomimetic agent. The compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in biological studies. This compound acts primarily as an alpha and beta-adrenergic agonist , leading to various physiological effects through its interaction with adrenergic receptors.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₉D₃N₂O₂. The presence of deuterium atoms provides unique properties that are beneficial in research applications, particularly in pharmacokinetics and metabolic studies.

The biological activity of this compound is attributed to its ability to stimulate the release of norepinephrine from sympathetic neurons. This leads to increased activation of adrenergic receptors, resulting in:

- Increased heart rate

- Bronchodilation

- Vasoconstriction

These effects make it relevant for applications in both therapeutic and research settings.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cardiovascular Effects : Increased heart rate and blood pressure due to beta-adrenergic stimulation.

- Respiratory Effects : Bronchodilation beneficial for conditions like asthma.

- Metabolic Effects : Enhanced lipolysis and thermogenesis, which can be leveraged in weight management and metabolic studies.

Research Applications

This compound serves multiple roles in scientific research:

- Metabolic Pathway Tracing : Used to trace the metabolic pathways of ephedrine and its derivatives due to its stable isotope labeling.

- Analytical Chemistry : Acts as a reference standard in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

- Pharmacokinetic Studies : Essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of ephedrine derivatives .

Study 1: Pharmacokinetics in Human Subjects

A study investigated the pharmacokinetics of this compound compared to non-labeled ephedrine. The results indicated that the deuterated form exhibited:

- Prolonged half-life : Suggesting slower metabolism.

- Higher bioavailability : Indicating enhanced absorption characteristics.

This study supports the potential use of this compound in therapeutic settings where prolonged action is desired.

Study 2: Metabolic Pathway Analysis

In a metabolic study involving animal models, researchers utilized this compound to delineate the metabolic pathways involved in ephedrine metabolism. Key findings included:

- Identification of metabolites unique to the deuterated form.

- Insights into the enzymatic pathways responsible for its breakdown.

These findings highlight the utility of this compound as a tool for understanding drug metabolism .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| Ephedrine | Alpha and beta-adrenergic agonist | Bronchodilator, stimulant |

| Pseudoephedrine | Primarily a nasal decongestant | Relief from nasal congestion |

| This compound | Alpha and beta-adrenergic agonist | Research applications |

| Methamphetamine | Potent central nervous system stimulant | Recreational use, ADHD treatment |

The unique properties of this compound make it particularly valuable in research contexts where tracking metabolic processes is crucial .

特性

IUPAC Name |

2,2,2-trideuterio-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-GURFDWSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C)[C@H](C)[C@H](C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。